4-Dimethylamino-2,2,6,6-tetramethylpiperidine

Übersicht

Beschreibung

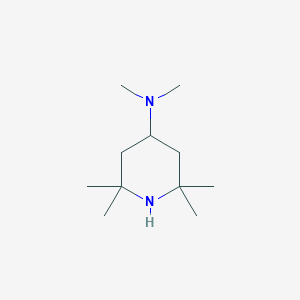

4-Dimethylamino-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C11H24N2. It is a derivative of piperidine, characterized by the presence of two dimethylamino groups and four methyl groups attached to the piperidine ring. This compound is known for its applications in chemical synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Dimethylamino-2,2,6,6-tetramethylpiperidine can be synthesized through the reaction of triacetonamine with dimethylamine. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Hydrogenation of 4-Piperidone Derivatives

Alternative routes involve hydrogenation of 4-piperidone intermediates. For example:

Reaction Scheme:

Key Data (from CN103804282A patent):

| Parameter | Value/Detail |

|---|---|

| Catalyst | Raney Nickel |

| Solvent | Water/Ammonia mixture |

| Pressure | 1–1.5 MPa |

| Temperature | 0–30°C |

| Yield | ~85–90% |

This method is notable for its compatibility with aqueous systems but requires careful handling of hydrogen gas .

Alkylation of 4-Amino-TMP

4-DATMP can also be synthesized via alkylation of 4-amino-2,2,6,6-tetramethylpiperidine (4-amino-TMP) with methyl iodide:

Reaction Scheme:

Optimized Parameters (from PMC6236426):

| Parameter | Value/Detail |

|---|---|

| Base | KOtBu or NaH |

| Solvent | THF or DMF |

| Temperature | 25–50°C |

| Reaction Time | 12–24 hours |

| Yield | 70–75% |

This route is less efficient due to competing N-overalkylation but useful for small-scale synthesis .

Stability and Reactivity

4-DATMP exhibits remarkable stability under acidic and basic conditions, attributed to steric shielding of the amine group by methyl substituents. Key reactivity highlights:

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Stabilization

One of the primary applications of DMATMP is as a light stabilizer in synthetic polymers. It is utilized to enhance the durability and longevity of materials exposed to ultraviolet (UV) light.

Case Study: Hindered Amine Light Stabilizers (HALS)

- Purpose : To protect polymers from UV degradation.

- Mechanism : DMATMP acts as a HALS by scavenging free radicals generated during polymer degradation.

- Results : Studies have shown that incorporating DMATMP into polymer formulations significantly improves UV resistance and thermal stability.

| Application | Polymer Type | Effectiveness |

|---|---|---|

| Light Stabilization | Polyolefins | High |

| Heat Stabilization | PVC | Moderate |

Organic Synthesis Applications

DMATMP serves as a versatile reagent in organic synthesis. It is commonly used for deprotonation reactions and the formation of organometallic complexes.

Key Reactions Involving DMATMP

- Deprotonation : DMATMP can abstract protons from acidic substrates to form carbanions.

- Formation of TMP-Lithium Complexes : These complexes are valuable for metalation processes under mild conditions.

| Reaction Type | Description | Yield |

|---|---|---|

| Deprotonation | Formation of carbanions | Variable |

| TMP-Lithium Complex Formation | Metalation of sensitive substrates | High |

Catalytic Applications

DMATMP also finds utility as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates.

Wirkmechanismus

The mechanism of action of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

2,2,6,6-Tetramethylpiperidine: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.

4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.

Uniqueness: 4-Dimethylamino-2,2,6,6-tetramethylpiperidine is unique due to its dual dimethylamino groups, which enhance its reactivity and make it suitable for specialized applications in chemical synthesis and research .

Biologische Aktivität

4-Dimethylamino-2,2,6,6-tetramethylpiperidine (DMATMP) is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMATMP is characterized by its piperidine ring with dimethylamino and tetramethyl substituents. This unique structure contributes to its lipophilicity and ability to interact with biological membranes. The molecular formula is C12H22N2, and it has a molecular weight of 198.32 g/mol.

Mechanisms of Biological Activity

Research indicates that DMATMP exhibits several biological activities through various mechanisms:

- Enzyme Inhibition : DMATMP has been shown to inhibit specific enzymes, which may alter metabolic pathways in cells. This inhibition can lead to therapeutic effects in conditions where enzyme activity is dysregulated .

- Receptor Binding : The compound interacts with various receptors, influencing cellular signaling pathways. Its ability to modulate receptor activity suggests potential applications in pharmacology.

- Antimicrobial Properties : Recent studies have indicated that DMATMP possesses antimicrobial properties, particularly against viruses such as SARS-CoV-2. Its incorporation into antiviral coatings demonstrates significant efficacy in reducing viral loads .

Antiviral Activity

A notable study investigated the effectiveness of DMATMP when grafted onto cotton fabrics as an antiviral agent. The modified fabrics showed a 99.997% reduction in SARS-CoV-2 after just five minutes of contact, highlighting the compound's potential in developing antiviral materials .

Cytotoxicity and Anticancer Potential

DMATMP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that the compound induced apoptosis in cancer cells through increased reactive oxygen species (ROS) production. The TUNEL assay demonstrated a higher percentage of DNA damage in treated cells compared to controls, suggesting that DMATMP could be a candidate for further development as an anticancer agent .

Interaction with Biological Membranes

The interaction of DMATMP with biological membranes has been studied using fluorescence spectroscopy. Results indicated that DMATMP alters membrane fluidity, which may affect the permeability and function of cellular membranes .

Comparative Analysis of Biological Activity

Eigenschaften

IUPAC Name |

N,N,2,2,6,6-hexamethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-10(2)7-9(13(5)6)8-11(3,4)12-10/h9,12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAJIZNKBMCWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338185 | |

| Record name | 4-Dimethylamino-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32327-90-5 | |

| Record name | 4-Dimethylamino-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,2,2,6,6-hexamethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.